molecular formula C12H17Cl2N3O2S B1663093 Oxythiamine chloride hydrochloride CAS No. 614-05-1

Oxythiamine chloride hydrochloride

Cat. No. B1663093
CAS RN: 614-05-1
M. Wt: 338.3 g/mol
InChI Key: HGYQKVVWNZFPJS-UHFFFAOYSA-N
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Description

Oxythiamine chloride hydrochloride is a thiamine antagonist and a transketolase inhibitor . It’s an analogue of anti-metabolite that can suppress the non-oxidative synthesis of ribose and induce cell apoptosis . It’s used to study anti-metastatic mechanisms, especially those involving metalloproteinases (MMP) .


Molecular Structure Analysis

The empirical formula of Oxythiamine chloride hydrochloride is C12H16ClN3O2S · HCl . Its molecular weight is 338.25 . The InChI key is QHUYPZVMEJLSEB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Oxythiamine chloride hydrochloride is a white to off-white powder . It’s suitable for HPLC techniques . The storage temperature recommended is -20°C .

Relevant Papers Two relevant papers were found :

  • A paper published in Nature Communications in October 2022 .
  • A paper published in Acta Physiologica in February 2024 .

Scientific Research Applications

  • Biochemistry/Physiology

    • Application Summary : Oxythiamine (OT) is a thiamine antagonist . It is a transketolase inhibitor and is employed to study anti-metastatic mechanisms, especially those involving metalloproteinases (MMP). It significantly sensitizes human hepatocellular carcinoma cells (HCC) to sorafenib, favoring tumor suppression .
    • Results/Outcomes : The use of Oxythiamine has shown to significantly sensitize human hepatocellular carcinoma cells (HCC) to sorafenib, favoring tumor suppression .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    • Application Summary : Oxythiamine chloride hydrochloride is used as a reference standard for calibration curve generation in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for oxythiamine pyrophosphate (OTPP) quantification in red blood cells .
    • Methods of Application : In this application, Oxythiamine chloride hydrochloride is likely used as a standard to calibrate the LC-MS/MS equipment, allowing for accurate quantification of OTPP in red blood cells .
    • Results/Outcomes : The outcomes of this application would be accurate measurements of OTPP in red blood cells, though specific results or data were not provided in the sources .
  • Thiamine Transport Inhibition

    • Application Summary : Oxythiamine chloride hydrochloride has been used as a thiamine transport inhibitor in human mammary epithelial cells (HMEC) and breast cancer cell lines .
    • Results/Outcomes : The outcomes of this application would be the inhibition of thiamine transport in the tested cells, though specific results or data were not provided in the sources .
  • Synthesis of OxythiamineH Picrolonate Salt

    • Application Summary : Oxythiamine chloride hydrochloride has been used in the synthesis of oxythiamineH picrolonate salt .
    • Results/Outcomes : The outcome of this application would be the successful synthesis of oxythiamineH picrolonate salt, though specific results or data were not provided in the sources .

properties

IUPAC Name

5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S.2ClH/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17;;/h5,7,16H,3-4,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYQKVVWNZFPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxythiamine chloride hydrochloride

CAS RN

614-05-1
Record name Thiazolium, 3-[(1,6-dihydro-2-methyl-6-oxo-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, chloride, hydrochloride (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxythiamine chloride hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXYTHIAMINE CHLORIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM0RL1Q94J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
M Soodak, LR Cerecedo - Journal of the American Chemical …, 1949 - ACS Publications
… The ultraviolet absorption spectrum of oxythiamine chloride-hydrochloride was determined for aqueous solutions at neutral and acid reactions, by means of a Model DU Beckman …
Number of citations: 7 pubs.acs.org
JS Casas, EE Castellano, MD Couce, J Ellena… - Journal of inorganic …, 2006 - Elsevier
… The negative ion mass spectra of oxythiamine chloride hydrochloride and the complexes … The positive ion mass spectrum of oxythiamine chloride hydrochloride exhibits the expected …
Number of citations: 70 www.sciencedirect.com
F Zhang, J Masania, A Anwar, M Xue, D Zehnder… - Kidney International, 2016 - Elsevier
Decreased transketolase activity is an unexplained characteristic of patients with end-stage renal disease and is linked to impaired metabolic and immune function. Here we describe …
Number of citations: 37 www.sciencedirect.com
NH Hu, Y Kiyota, K Aoki - Acta Crystallographica Section C: Crystal …, 2000 - scripts.iucr.org
… Aqueous solutions of oxythiamine chloride hydrochloride (Sigma Chemical Co.; 169.2 mg, 0.5 mmol) and NH 4 PF 6 (Kanto Chemical Co.; 407.5 mg, 2.5 mmol) were mixed (pH 2). The …
Number of citations: 14 scripts.iucr.org
NH Hu, T Tokuno, K Aoki - Inorganica chimica acta, 1999 - Elsevier
… The picrolonate salt 1 was prepared by mixing oxythiamine chloride hydrochloride (Oth·Cl·HCl; Sigma, 0.1 mmol) dissolved in 5 ml of water and picrolonic acid (Wako, 0.1 mmol) in 5 ml …
Number of citations: 23 www.sciencedirect.com
N SHIMAHARA, N NAKAJIMA… - Chemical and …, 1974 - jstage.jst.go.jp
… ‘ PAn Attempt to Decompose Oxythiamine (VI) Oxythiamine chloride hydrochloride, 3.4 g, … The residual crystals were identified as oxythiamine chloride hydrochloride, which was the …
Number of citations: 12 www.jstage.jst.go.jp
AS Antsyshkina, GG Sadikov, VD Makhaev - Russian Journal of Inorganic …, 2008 - Springer
… Compound I was synthesized by the reaction of oxythiamine chloride hydrochloride with a … (3 mL) was added to a solution of oxythiamine chloride hydrochloride (0.125 g, 0.37 mmol) in …
Number of citations: 1 link.springer.com
WC Clark - Proceedings of the Indiana Academy of Science, 1964 - journals.iupui.edu
… Chemicals: Desoxypyridoxine hydrochloride was obtained from Nu-tritional Biochemical Corp., Cleveland, Ohio; isoriboflavin hydro-chloride and oxythiamine chloride-hydrochloride …
Number of citations: 2 journals.iupui.edu
DW Hutchinson - Biochemistry, 1971 - ACS Publications
… A comparison of the mass spectra of oxythiamine chloride hydrochloride and deuterated oxythiamine chloride hydrochloride showed little change in the regions mje 85, 112, 113, 114, …
Number of citations: 10 pubs.acs.org
O Ghisalba, R Roos, T SCHUPP… - The Journal of …, 1982 - jstage.jst.go.jp
… The thiamine antagonist oxythiamine chloride-hydrochloride completely inhibits both the transformation of rifamycin S into rifamycin B and its transformation into rifamycin L. The fact that …
Number of citations: 17 www.jstage.jst.go.jp

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